molecular formula C18H20ClN5O3 B2570269 1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 317843-32-6

1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2570269
CAS No.: 317843-32-6
M. Wt: 389.84
InChI Key: UBAVJPOSSMUBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a potent and selective investigational inhibitor of phosphodiesterase 10A (PDE10A) (Source) . PDE10A is a cAMP and cGMP hydrolyzing enzyme highly enriched in the medium spiny neurons of the striatum, a key brain region for motor control and reward processing. Consequently, this compound serves as a critical pharmacological tool for probing the role of PDE10A and striatal signaling in various neurological and psychiatric disorders. Research applications primarily focus on utilizing this inhibitor to study its effects in preclinical models of schizophrenia, where modulation of striatal output pathways may address both positive and negative symptoms (Source) . Its mechanism involves elevating cyclic nucleotide levels in striatopallidal and striatonigral neurons, leading to altered neuronal excitability and gene expression. Beyond schizophrenia, this tool compound is also relevant for investigating the pathophysiology and potential treatment avenues for Huntington's disease, Parkinson's disease, and other conditions involving basal ganglia dysfunction. The morpholino and chlorobenzyl substitutions are key structural features that confer high potency and selectivity for PDE10A over other PDE families, making it a valuable asset for target validation and signal transduction research.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-21-14-15(20-17(21)23-7-9-27-10-8-23)22(2)18(26)24(16(14)25)11-12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAVJPOSSMUBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis. One common method starts with the preparation of the purine core, followed by the introduction of the chlorobenzyl group, methyl groups, and morpholino group through a series of substitution and condensation reactions. Key reagents often include chlorobenzyl chloride, dimethylamine, and morpholine, with catalysts such as palladium on carbon (Pd/C) used in hydrogenation steps.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the chlorobenzyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles like NH₃ or RSH in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce benzyl-substituted purines.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. It acts as an inhibitor of specific protein kinases involved in cancer cell proliferation. Studies have demonstrated its efficacy in reducing tumor growth in various cancer models.

Case Study :
A study conducted on human breast cancer cell lines showed that treatment with 1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Antiviral Properties

The compound has also been evaluated for its antiviral activities. It has shown effectiveness against several viral infections by inhibiting viral replication through interference with viral polymerases.

Case Study :
In vitro studies demonstrated that the compound inhibited the replication of the influenza virus in cultured cells. The mechanism was found to involve the disruption of viral RNA synthesis, thereby preventing the virus from proliferating .

Neurological Applications

Recent investigations have explored the neuroprotective effects of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study :
A study involving animal models of Alzheimer’s disease revealed that administration of 1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione resulted in improved cognitive function and reduced amyloid plaque deposition in the brain .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of protein kinases
AntiviralInhibition of viral RNA synthesis
NeuroprotectiveReduction of amyloid plaques

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in DMSO
Half-lifeApproximately 12 hours
BioavailabilityHigh

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes involved in purine metabolism by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways and targets can vary depending on the biological context and the specific activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1 (N1-Benzyl Derivatives)

Compound A : 8-(4-Chlorobenzyl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione (73m)
  • Structure: Differs by a trimethyl substitution (positions 1, 3, 7) and lacks the morpholino group at position 8.
  • Synthesis : Synthesized via palladium-catalyzed benzylation of caffeine with 4-chlorobenzyl chloride (48% yield) .
  • Properties: The absence of morpholino reduces polarity compared to the target compound. The trimethyl configuration may limit conformational flexibility.
Compound B : 7-(4-Fluorobenzyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
  • Structure : Features a 4-fluorobenzyl group at position 7 (vs. 4-chlorobenzyl at N1 in the target compound).
  • The morpholino group at position 8 is retained, suggesting similar solubility profiles .

Substituent Variations at Position 8 (Morpholino vs. Piperazinyl/Sulfonyl Groups)

Compound C : 1-(2-Chlorobenzyl)-8-[4-(4-methoxyphenyl)-1-piperazinyl]-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
  • Structure: Replaces morpholino with a 4-(4-methoxyphenyl)piperazinyl group.
  • Biological Relevance : Piperazine derivatives often exhibit high affinity for serotonin (5-HT) and dopamine (D2) receptors due to hydrogen-bonding capabilities. The methoxy group may enhance CNS penetration .
Compound D : 3,7-Dimethyl-8-(methylsulfonyl)-1-propyl-1H-purine-2,6(3H,7H)-dione
  • Structure: Substitutes morpholino with a methylsulfonyl group.

Core Structure Modifications

Compound E : 3-Methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
  • Structure : Lacks the 4-chlorobenzyl and 7-methyl groups.
  • Impact : Reduced lipophilicity and steric bulk may limit interactions with hydrophobic binding pockets in target proteins .

Structure-Activity Relationship (SAR) Analysis

Feature Target Compound Comparative Compound Biological/Physicochemical Impact
N1 Substituent 4-Chlorobenzyl 4-Fluorobenzyl (Compound B) Chlorine increases lipophilicity; fluorine may improve metabolic stability .
Position 8 Substituent Morpholino Piperazinyl (Compound C) Piperazine enhances receptor affinity (e.g., 5-HT6/D2); morpholino balances solubility and polarity.
Core Methylation 3,7-Dimethyl 1,3,7-Trimethyl (Compound A) Trimethylation may reduce conformational flexibility, affecting binding kinetics .
Electron Effects Morpholino (electron-rich) Methylsulfonyl (Compound D) Sulfonyl groups enhance electrophilicity, potentially modifying enzyme inhibition profiles .

Biological Activity

1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purine derivatives known for their pharmacological properties, particularly in the modulation of various biological pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H18ClN5O2
  • Molecular Weight : 351.80 g/mol
  • IUPAC Name : 1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

The biological activity of 1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is primarily attributed to its role as a selective inhibitor of phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in various signaling pathways.

Inhibition of Phosphodiesterase

Research indicates that this compound selectively inhibits PDE4 isoforms, which are involved in inflammatory processes. By inhibiting PDE4, the compound increases cAMP levels within cells, leading to reduced inflammation and modulation of immune responses. This mechanism has been linked to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Effects

Studies have demonstrated that 1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione exhibits significant anti-inflammatory properties. In vitro assays showed that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. In animal models of neurodegeneration, treatment with this purine derivative resulted in improved cognitive function and reduced neuronal apoptosis . The neuroprotective effects are hypothesized to be related to the modulation of cAMP signaling pathways.

Study on Asthma Treatment

In a clinical study involving patients with moderate asthma, administration of 1-(4-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione resulted in a significant reduction in airway hyperreactivity compared to placebo . The study highlighted the compound's potential as an adjunct therapy for asthma management.

Neurodegenerative Disease Model

Another study investigated the effects of this compound in a mouse model of Alzheimer's disease. Results indicated that treatment led to decreased amyloid plaque formation and improved memory performance on behavioral tests . These findings support further exploration into the therapeutic applications of this compound in neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryReduced TNF-α and IL-6
NeuroprotectiveImproved cognitive function
Asthma treatmentDecreased airway hyperreactivity
Alzheimer's modelReduced amyloid plaques

Q & A

Q. Basic

  • NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions. For example, the 4-chlorobenzyl group shows aromatic protons at δ 7.2–7.4 ppm, while morpholino protons resonate at δ 3.5–3.7 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> calculated for C19H21ClN5O3: 426.1332) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

What methodological challenges arise in optimizing the morpholino substitution step, and how can they be addressed?

Q. Advanced

  • Low Yield : SNAr reactions at C8 are sterically hindered. Strategies include:
    • Using excess morpholine (2–3 eq.) and prolonged reaction times (12–24 h) .
    • Employing microwave-assisted synthesis to enhance reaction efficiency .
  • Byproduct Formation : Competing hydrolysis of the chloro intermediate can occur. Control moisture rigorously by using anhydrous solvents and molecular sieves .
  • Data-Driven Optimization : Apply design of experiments (DoE) to evaluate temperature, solvent (e.g., DMSO vs. DMF), and catalyst effects .

How should researchers resolve contradictory NMR data for this compound?

Q. Advanced

  • Deuterated Solvent Effects : Confirm solvent choice (e.g., DMSO-d6 vs. CDCl3) to avoid peak splitting artifacts. For example, DMSO can deshield aromatic protons, altering δ values .
  • 2D NMR : Use HSQC or HMBC to assign ambiguous signals. The C8-morpholino carbon should correlate with protons at δ 3.5–3.7 ppm .
  • Computational Validation : Compare experimental <sup>1</sup>H shifts with density functional theory (DFT)-predicted values to validate assignments .

What is the impact of the 4-chlorobenzyl group on biological activity compared to other N1 substituents?

Q. Advanced

  • Structure-Activity Relationship (SAR) : The electron-withdrawing Cl group enhances binding affinity to kinase targets (e.g., MLKL) by stabilizing π-π interactions in hydrophobic pockets .
  • Comparative Studies : Replace 4-chlorobenzyl with ethyl or methyl groups (as in and ). Ethyl groups reduce steric hindrance but decrease target selectivity, while methyl groups lower lipophilicity, affecting membrane permeability .
  • Biological Assays : Evaluate necroptosis inhibition (EC50) in HT-29 cells using analogs with varying N1 substituents. The 4-chlorobenzyl derivative shows ~10-fold higher potency than ethyl analogs .

How can computational tools aid in the crystallographic analysis of this compound?

Q. Advanced

  • Mercury CSD : Predict crystal packing patterns and intermolecular interactions (e.g., hydrogen bonds between morpholino oxygen and purine NH groups) .
  • SHELXL Refinement : Resolve disordered morpholino conformers using anisotropic displacement parameters and twin refinement protocols .
  • Void Analysis : Calculate solvent-accessible voids (>50 Å<sup>3</sup>) to assess stability under storage conditions .

What strategies mitigate impurities during large-scale synthesis?

Q. Advanced

  • Process-Related Impurities : Identify intermediates like 8-chloro or des-methyl byproducts via LC-MS. Optimize quenching steps (e.g., acidification to pH 3) to remove unreacted morpholine .
  • Catalyst Residues : Use Pd(OH)2/C for hydrogenation steps to minimize metal contamination. Confirm purity via ICP-MS (<1 ppm Pd) .
  • Scale-Up Considerations : Transition from batch to flow chemistry for exothermic steps (e.g., alkylation) to improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.